8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
The compound “8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinoline derivatives . Quinolines are aromatic nitrogen-containing heterocyclic compounds that have been associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their wide range of biological and pharmacological activities. Various synthetic routes have been developed for the synthesis of quinoline and its derivatives . The synthesis of such compounds often involves reactions such as one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The structures of newly synthesized derivatives are often characterized by IR, proton, carbon nuclear magnetic resonance spectroscopy, mass and elemental analysis .Chemical Reactions Analysis
Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to undergo various chemical transformations, which can be used to synthesize new derivatives with different pharmacological properties .Future Directions
Quinoline derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on designing and synthesizing new derivatives or analogues to treat various diseases. Additionally, further studies could be conducted to understand the mechanism of action of these compounds .
Properties
IUPAC Name |
8-methoxy-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-18-10-11-21-19(13-18)23-20(14-24-21)22(15-6-3-2-4-7-15)25-26(23)16-8-5-9-17(12-16)27(28)29/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEAUISEZKPDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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